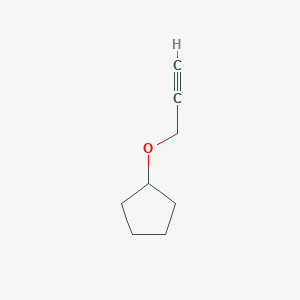

(Prop-2-yn-1-yloxy)cyclopentane

Description

Properties

CAS No. |

118464-10-1 |

|---|---|

Molecular Formula |

C8H12O |

Molecular Weight |

124.18 g/mol |

IUPAC Name |

prop-2-ynoxycyclopentane |

InChI |

InChI=1S/C8H12O/c1-2-7-9-8-5-3-4-6-8/h1,8H,3-7H2 |

InChI Key |

JAVNRYFPBGCMOC-UHFFFAOYSA-N |

SMILES |

C#CCOC1CCCC1 |

Canonical SMILES |

C#CCOC1CCCC1 |

Origin of Product |

United States |

Foundational & Exploratory

Molecular Structure and Conformation of Cyclopentyl Propargyl Ether: A Technical Guide

Executive Summary

Cyclopentyl Propargyl Ether (CPPE) represents a compelling model system in physical organic chemistry, bridging the complex pseudorotational dynamics of five-membered rings with the reactive utility of terminal alkynes. While often utilized as a robust intermediate in "click" chemistry and pharmaceutical synthesis, its conformational landscape offers critical insights into steric-electronic interplay.

This guide provides a comprehensive analysis of CPPE, moving from ab initio structural predictions to practical synthesis and spectroscopic validation. It is designed for researchers requiring a rigorous understanding of this molecule's behavior in solution and gas phases.

Part 1: Structural Fundamentals & Conformational Analysis[1][2][3]

The Cyclopentyl Ring: Pseudorotation and Puckering

Unlike cyclohexane, which resides in a deep energy well (the chair), the cyclopentane ring of CPPE is highly dynamic. It exists in a state of pseudorotation , a wave-like motion where the ring atoms move out of the plane without significant angular momentum change.

-

The Envelope (

): The lowest energy conformation for substituted cyclopentanes.[1][2] Four carbons are coplanar, while the fifth (the "flap") puckers out of plane. -

The Twist (Half-Chair,

): A transition state or local minimum depending on substitution patterns.

Dominant Conformation for CPPE:

In CPPE, the bulky propargyloxy group (

The Ether Linkage and Propargyl Tail

The ether oxygen introduces two critical rotational degrees of freedom:

-

(Ring-Oxygen bond): Governed by the minimization of steric clash between the propargyl methylene protons and the ring

-

(Oxygen-Propargyl bond): The propargyl group (

Quantitative Structural Parameters (Predicted)

Based on Density Functional Theory (DFT) analogues of Cyclopentyl Methyl Ether (CPME).

| Parameter | Value (Approx.) | Mechanistic Driver |

| Ring Pucker Amplitude ( | 0.45 Å | Relief of torsional strain (eclipsing interactions). |

| C(Ring)-O-C(Propargyl) Angle | 112.5° | Steric repulsion opens the angle slightly beyond tetrahedral. |

| Dipole Moment ( | 1.3 - 1.5 D | Vector sum of the ether C-O dipoles and the alkyne. |

| Pref. Substituent Position | Equatorial | Avoids 1,3-diaxial steric clashes with ring protons. |

Part 2: Conformational Energy Landscape (Visualization)

The following diagram illustrates the energy flux as the molecule undergoes pseudorotation and bond rotation.

Caption: Energy landscape showing the low barrier between envelope/twist forms and the higher barrier to axial conformers.

Part 3: Synthesis & Validation Protocols

Synthesis Protocol: Williamson Ether Strategy

The most robust route to CPPE is the nucleophilic substitution of propargyl bromide by the cyclopentoxide anion.

Safety Note: Sodium hydride (NaH) releases hydrogen gas. All steps must be performed under inert atmosphere (Nitrogen/Argon).

Reagents:

-

Cyclopentanol (1.0 eq)

-

Sodium Hydride (60% dispersion in oil, 1.2 eq)

-

Propargyl Bromide (80% in toluene, 1.1 eq)

-

Solvent: Anhydrous THF or DMF (DMF accelerates the reaction via cation solvation).

Step-by-Step Workflow:

-

Activation: Wash NaH with dry hexane (3x) to remove mineral oil. Suspend in anhydrous THF at 0°C.

-

Alkoxide Formation: Add Cyclopentanol dropwise. Observation: Vigorous bubbling (

evolution).[3] Stir for 30 mins at 0°C until evolution ceases. -

Alkylation: Add Propargyl Bromide dropwise. The reaction is exothermic; maintain temperature <10°C during addition.

-

Completion: Warm to room temperature and stir for 4-12 hours. Monitor via TLC (Solvent: 10% EtOAc/Hexane).

-

Quench & Workup: Cool to 0°C. Quench with saturated

. Extract with -

Purification: Vacuum distillation is preferred over column chromatography for volatile ethers.

Synthesis Workflow Diagram

Caption: Williamson ether synthesis pathway via SN2 nucleophilic substitution.

Structural Validation (Self-Validating System)

To confirm the structure and conformation, utilize the following spectroscopic markers:

| Method | Diagnostic Feature | Structural Insight |

| IR Spectroscopy | Confirms terminal alkyne integrity. | |

| IR Spectroscopy | C-O-C stretch (1060-1150 cm⁻¹) | Confirms ether linkage formation. |

| 1H NMR | Doublet (~4.1 ppm, J=2.4 Hz) | Propargyl |

| NOESY NMR | Cross-peaks: Propargyl | Critical: Strong correlation confirms equatorial preference; lack of cross-peaks to ring |

Part 4: Applications in Drug Discovery

Bioisosterism & Pharmacophores

CPPE serves as a lipophilic core scaffold. The propargyl ether moiety is a known pharmacophore in Monoamine Oxidase (MAO) inhibitors (e.g., Selegiline analogues). The terminal alkyne acts as a "warhead" for mechanism-based inhibition or as a handle for metabolic profiling.

Click Chemistry Utility

The terminal alkyne renders CPPE a "clickable" building block. Through Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), it can be rapidly conjugated to azide-functionalized biomolecules, allowing the cyclopentyl group to serve as a lipophilic probe in chemical biology studies.

References

-

Conformational Analysis of Cyclopentyl Ethers Title: "Cyclopentyl Methyl Ether: An Elective Ecofriendly Ethereal Solvent in Classical and Modern Organic Chemistry" Source: ResearchGate / ChemSusChem URL:[Link]

-

General Synthesis Protocols (Organic Syntheses) Title: "Preparation of Propargyl Ethers via Williamson Synthesis" (Adapted from general alkylation protocols) Source: Organic Syntheses, Coll. Vol. 10, p. 2005 URL:[Link]

-

Microwave Spectroscopy of Propargyl Systems Title: "Microwave spectroscopic and atoms in molecules theoretical investigations on the Ar···propargyl alcohol complex" Source: PubMed / ChemPhysChem URL:[Link]

-

Physical Properties & Identifiers Title: "2-Cyclopentenyl isopropyl ether (Structural Analogue Data)" Source: PubChem URL:[6][7][8][Link]

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Cyclopentyl methyl ether | C6H12O | CID 138539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclohexyl cyclopentyl ether | C11H20O | CID 19693426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Cyclopentenyl isopropyl ether | C8H14O | CID 21318236 - PubChem [pubchem.ncbi.nlm.nih.gov]

Theoretical & Applied Reactivity of Propargyloxycyclopentane: A Strategic Guide

Executive Summary

Propargyloxycyclopentane represents a specialized class of secondary alkyl propargyl ethers , serving as a critical "lipophilic anchor" in medicinal chemistry. Unlike linear propargyl ethers, the cyclopentyl moiety introduces specific steric bulk and lipophilicity (

This guide analyzes the theoretical and practical reactivity of this molecule, focusing on its role as a bifunctional pharmacophore precursor . We prioritize three dominant reaction pathways: Cu(I)-catalyzed cycloaddition (CuAAC) , Cobalt-mediated [2+2+1] cyclization (Pauson-Khand) , and Terminal Alkylation .

Structural Analysis & Electronic Properties

The molecule comprises a cyclopentane ring linked via an ether oxygen to a propargyl group (

-

The Ether Linkage: The oxygen atom exerts a negative inductive effect (-I) on the propargylic carbon, increasing the acidity of the propargylic protons slightly, but its resonance effect (+M) stabilizes adjacent carbocations (e.g., in Nicholas reaction scenarios).

-

The Cyclopentyl Shield: The secondary carbon of the cyclopentyl ring provides moderate steric shielding to the ether oxygen. This makes the ether linkage more resistant to hydrolytic cleavage compared to primary alkyl ethers, enhancing metabolic stability in physiological media.

-

The Terminal Alkyne: The

-hybridized carbons possess a cylindrical

The "Click" Paradigm: CuAAC Kinetics & Mechanism[1]

The most high-value application of propargyloxycyclopentane is as a bioorthogonal handle. The reaction with organic azides yields 1,4-disubstituted 1,2,3-triazoles.[1]

2.1 Theoretical Mechanism: The Dinuclear Pathway

Recent computational studies (DFT) and kinetic analyses suggest that the active catalytic species is not a mononuclear Cu(I) acetylide, but rather a dinuclear copper complex . This insight is critical for optimizing reaction rates in dilute conditions (e.g., DNA-encoded library synthesis).

The Protocol Logic:

-

Ligand Choice: Standard TBTA is often insufficient for sterically demanding secondary ethers. Use THPTA (water-soluble) or BimC4A (benzimidazole-based) to stabilize the Cu(I) oxidation state and accelerate the dinuclear transition state assembly.

-

Oxygen Exclusion: While "click" is robust, dissolved

rapidly oxidizes catalytic Cu(I) to inactive Cu(II). The addition of Sodium Ascorbate is non-negotiable to maintain the catalytic cycle.

2.2 Visualization: The Dinuclear Catalytic Cycle

The following diagram illustrates the modern mechanistic understanding, emphasizing the involvement of two copper atoms in the rate-determining C-N bond formation step.

Figure 1: The dinuclear mechanism of CuAAC. Note the requirement for a second copper atom to lower the activation energy for metallacycle formation.

Scaffold Expansion: The Pauson-Khand Reaction (PKR)[2][3]

For fragment-based drug discovery (FBDD), propargyloxycyclopentane is an ideal substrate for the Pauson-Khand reaction , a [2+2+1] cycloaddition that constructs a cyclopentenone core.

3.1 Mechanistic Insight

The ether oxygen at the propargylic position plays a stereoelectronic role. In the formation of the bicyclic system (if reacting with a cyclic alkene) or the cyclopentenone (with ethylene), the propargylic oxygen tends to direct substituents to the exo face due to coordination with the Cobalt cluster during the complexation phase.

Reaction Protocol (N-Oxide Promoted):

-

Reagents:

(stoichiometric) or Cobalt/Rhodium catalyst (catalytic). -

Promoter: N-Methylmorpholine N-oxide (NMO) .[2]

-

Why NMO? The thermal PKR requires high temperatures (

), often degrading the ether. NMO oxidatively removes a CO ligand from the cobalt cluster at room temperature, creating a vacant coordination site for the alkene insertion (the rate-limiting step).

3.2 Visualization: The [2+2+1] Cyclization Pathway

Figure 2: NMO-promoted Pauson-Khand pathway. The oxidative removal of CO by NMO allows the reaction to proceed at ambient temperature, preserving the ether linkage.

Ionic Reactivity & Stability Profile

While radical and pericyclic pathways dominate its synthesis utility, the ionic reactivity of propargyloxycyclopentane defines its stability and handling.

4.1 Comparative Reactivity Table

| Reaction Type | Reagent / Condition | Outcome | Mechanistic Note |

| Deprotonation | n-BuLi / THF, -78°C | Lithium Acetylide | |

| Ether Cleavage | Cyclopentyl Bromide + Propargyl Alcohol | The secondary cyclopentyl cation is relatively stable, making this ether more labile than methyl ethers but more stable than t-butyl. | |

| Hydration | Methyl Ketone | Markovnikov hydration of the alkyne yields the ketone. | |

| Isomerization | t-BuOK / DMSO | Allenyl Ether | Base-catalyzed isomerization to |

4.2 The "Cyclopentyl Effect"

Unlike n-propyl or ethyl analogs, the cyclopentyl group introduces a "Goldilocks" zone of steric hindrance.

-

Nucleophilic Attack: The secondary carbon of the cyclopentyl ring retards

cleavage at the ether oxygen compared to primary alkyl chains. -

Lipophilicity: The

ring significantly boosts the LogP, improving cell membrane permeability for drug conjugates compared to PEG-based linkers.

Experimental Protocol: Optimized CuAAC Conjugation

Objective: Conjugation of Propargyloxycyclopentane (1.0 eq) with Benzyl Azide (1.2 eq).

-

Solvent System: Prepare a 1:1 mixture of t-Butanol/Water . The organic cosolvent is essential to solubilize the lipophilic cyclopentyl ether.

-

Catalyst Prep:

-

Solution A:

(5 mol%) in water. -

Solution B: Sodium Ascorbate (10 mol%) in water.

-

Ligand (Optional but recommended): THPTA (5 mol%). Premix with Solution A.

-

-

Execution:

-

Dissolve alkyne and azide in the solvent mixture.

-

Add Solution A (Cu/Ligand).

-

Add Solution B (Ascorbate) dropwise. The solution should turn from blue to colorless/yellow (indicating Cu(I)).

-

-

Workup: Dilute with water, extract with EtOAc. The triazole product is usually stable and can be purified via silica gel chromatography.

References

-

Mechanistic Studies on the CuAAC Reaction

- Title: Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes.

- Source: ACS Public

-

URL:[Link]

-

Pauson-Khand Reaction Methodology

-

Propargyl Ether Reactivity & Claisen Rearrangement

-

Click Chemistry Kinetics & Ligands

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pauson–Khand reaction - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. digital.csic.es [digital.csic.es]

- 5. Claisen rearrangements and cyclisations in phenyl propargyl ethers under electron impact conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. Application of Pauson–Khand reaction in the total synthesis of terpenes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05673E [pubs.rsc.org]

- 7. chem.iitb.ac.in [chem.iitb.ac.in]

Technical Guide: Solubility Profile of (Prop-2-yn-1-yloxy)cyclopentane in Polar Aprotic Solvents

[1]

Executive Summary

(Prop-2-yn-1-yloxy)cyclopentane (C₈H₁₂O, MW: 108.18 g/mol ) is a lipophilic-polar hybrid molecule characterized by a saturated cyclopentyl ring fused to a reactive propargyl ether moiety.[1] Its solubility behavior is governed by the competition between the hydrophobic cycloalkane scaffold and the dipolar ether/alkyne functionalities.

While the cyclopentyl group drives miscibility in non-polar media, the ether oxygen and terminal alkyne (

Molecular Architecture & Physicochemical Baseline

To understand the solvation mechanism, we must first deconstruct the solute's electronic landscape.[1]

-

Lipophilic Domain (Cyclopentyl Ring): Provides significant Van der Waals (dispersive) surface area.[1] This dominates the solubility parameter, making the molecule inherently soluble in ethers, chlorinated solvents, and aromatics.[1]

-

Polar Domain (Ether Linkage): The oxygen atom acts as a hard Lewis base (H-bond acceptor), facilitating dipole-dipole interactions with solvents like DMSO and Acetonitrile.[1]

-

Reactive Handle (Terminal Alkyne): The acetylenic proton is weakly acidic and capable of weak hydrogen bonding (donor), while the

-system can interact with soft polarizable solvents.

Predicted Physicochemical Properties

| Property | Value (Predicted) | Mechanistic Implication |

| LogP | 2.0 – 2.3 | Moderate lipophilicity; water insoluble (<1 g/L). |

| Boiling Point | ~140–150 °C | Low volatility; stable in high-temp reactions (e.g., microwave synthesis).[1] |

| H-Bond Donor | 1 (Weak) | Terminal alkyne proton interacts with high |

| H-Bond Acceptor | 2 | Ether oxygen + Alkyne |

Hansen Solubility Parameters (HSP) Analysis[2]

In the absence of empirical datasets for this specific intermediate, we utilize Group Contribution Methods to derive the Hansen Solubility Parameters.[1] These values predict miscibility by calculating the "interaction distance" (

Calculated HSP Values (Solute)

-

(Dispersion): 16.5 MPa

-

(Polarity): 5.8 MPa

-

(Hydrogen Bonding): 4.5 MPa

Solvent Compatibility Matrix

The "Distance" (

| Solvent | Predicted Solubility | Application Context | ||||

| THF | 16.8 | 5.7 | 8.0 | 3.6 | Miscible | General synthesis, Grignard reactions. |

| DCM | 18.2 | 6.3 | 6.1 | 4.8 | Miscible | Work-up, extractions.[1] |

| DMF | 17.4 | 13.7 | 11.3 | 10.5 | High | Sn2 substitutions, peptide coupling.[1] |

| DMSO | 18.4 | 16.4 | 10.2 | 12.6 | High | CuAAC Click Chemistry, Cryopreservation.[1] |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 12.8 | Moderate | HPLC mobile phase, polar reactions.[1] |

| Water | 15.5 | 16.0 | 42.3 | 38.5 | Insoluble | Biphasic systems, precipitation.[1] |

ngcontent-ng-c1989010908="" class="ng-star-inserted">Interpretation: THF is the thermodynamic ideal solvent (

lowest). However, DMSO and DMF are kinetically superior for nucleophilic reactions due to their high dielectric constants, despite the larger. The molecule is fully soluble in DMSO/DMF at standard concentrations (0.1 – 1.0 M).

Solvation Mechanism Visualization

The following diagram illustrates the solvation shell mechanism in DMSO vs. Water, highlighting why polar aprotic solvents successfully dissolve this amphiphilic molecule while water fails.

Figure 1: Mechanistic comparison of solvation interactions. DMSO stabilizes the polar ether linkage without disrupting the lipophilic ring's hydration shell (as water would).

Experimental Protocols for Solubility Determination

For critical applications (e.g., GMP synthesis or kinetic studies), theoretical values must be validated.[1] Use this self-validating protocol to determine the precise solubility limit (Saturation Concentration,

Protocol A: Gravimetric Saturation Method

Objective: Determine

-

Preparation: Weigh 500 mg of (Prop-2-yn-1-yloxy)cyclopentane into a pre-tared 4 mL glass vial.

-

Solvent Addition: Add the target solvent (e.g., DMSO) in 100

L increments.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -

Agitation: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Check: Observe for Schlieren lines (indicating dissolution) or phase separation (oil droplets).[1]

-

Endpoint: Continue addition until a clear, single-phase solution persists for >10 minutes.

-

Calculation:

Protocol B: Cloud Point Determination (Binary Mixtures)

Objective: Determine the miscibility limit in aqueous-organic mixtures (crucial for Click Chemistry).

-

Stock Solution: Prepare a 1.0 M solution of the substrate in pure DMSO.

-

Titration: Aliquot 1.0 mL of stock into a cuvette.

-

Water Addition: Titrate water into the cuvette in 50

L steps under magnetic stirring. -

Detection: Monitor absorbance at 600 nm (turbidity). The "Cloud Point" is defined as the volume of water required to increase OD600 > 0.05.

-

Result: This defines the "Oiling Out" limit, ensuring your reaction remains homogeneous.

Application Context: Click Chemistry (CuAAC)

The primary utility of the propargyl ether moiety is in Copper-Catalyzed Azide-Alkyne Cycloaddition. The choice of solvent dramatically impacts reaction kinetics and copper catalyst stability.

The DMSO Advantage

While THF is a better thermodynamic solvent (lower

-

Ligand Acceleration: DMSO acts as a weak ligand for Cu(I), stabilizing the catalytic species and preventing disproportionation to inactive Cu(0) or Cu(II) [1].[1]

-

Proton Shuttle: The high polarity of DMSO facilitates the deprotonation/metallation step of the terminal alkyne.

-

Water Tolerance: DMSO can tolerate up to 20-30% water loading before (Prop-2-yn-1-yloxy)cyclopentane oils out, allowing the use of inorganic azide salts (NaN

) without phase transfer catalysts.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Workflow: Solvent Selection Decision Tree

Figure 2: Decision matrix for solvent selection based on reaction parameters.

References

-

Hansen, C. M. (2007).[1] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[1] CRC Press.[1]

-

Meldal, M., & Tornøe, C. W. (2008).[1] Cu-Catalyzed Azide−Alkyne Cycloaddition.[1] Chemical Reviews, 108(8), 2952–3015.[1] [Link]

-

Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1]

-

PubChem Compound Summary. (Prop-2-yn-1-yloxy)cyclopentane.[1][3] National Center for Biotechnology Information.[1] [Link]

CAS registry number and chemical identifiers for (Prop-2-yn-1-yloxy)cyclopentane

Executive Summary

((Prop-2-yn-1-yloxy)cyclopentane) (CAS: 118464-10-1 ) is a specialized aliphatic ether building block widely utilized in medicinal chemistry and materials science. Structurally, it consists of a lipophilic cyclopentyl ring linked via an ether oxygen to a terminal alkyne (propargyl) group. This bifunctional architecture serves two critical roles in drug development: the cyclopentyl group acts as a lipophilic scaffold to modulate pharmacokinetic properties (LogP, metabolic stability), while the terminal alkyne provides a reactive handle for bioorthogonal "Click Chemistry" (CuAAC) or Sonogashira cross-coupling.

This guide details the physicochemical properties, validated synthesis protocols, and application workflows for researchers integrating this moiety into PROTACs, antibody-drug conjugates (ADCs), or fragment-based drug discovery (FBDD) campaigns.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Parameter | Value |

| CAS Registry Number | 118464-10-1 |

| IUPAC Name | (Prop-2-yn-1-yloxy)cyclopentane |

| Synonyms | Cyclopentyl propargyl ether; 3-(Cyclopentyloxy)pro-1-pyne; Prop-2-ynoxycyclopentane |

| SMILES | C#CCOC1CCCC1 |

| InChI Key | JAVNRYFPBGCMOC-UHFFFAOYSA-N |

| Molecular Formula | C₈H₁₂O |

| Molecular Weight | 124.18 g/mol |

Physical Properties (Experimental & Predicted)

| Property | Data | Significance |

| Appearance | Colorless to pale yellow liquid | Standard state at STP. |

| Boiling Point | ~150–155 °C (Predicted) | High enough for stable handling; distillable. |

| Density | ~0.92 g/cm³ | Less dense than water; facilitates extraction. |

| CLogP | 1.88 | Moderate lipophilicity; good membrane permeability. |

| Solubility | Soluble in DCM, THF, EtOAc | Compatible with standard organic synthesis. |

| Flash Point | ~45 °C (Est.) | Flammable . Handle away from heat sources. |

Synthesis Protocol: Williamson Ether Strategy

The most robust route to (Prop-2-yn-1-yloxy)cyclopentane is the Williamson Ether Synthesis , utilizing cyclopentanol and propargyl bromide. This method is preferred for its scalability and high yield.

Reaction Scheme

Cyclopentanol + NaH + Propargyl Bromide → (Prop-2-yn-1-yloxy)cyclopentane + NaBr

Materials

-

Substrate: Cyclopentanol (1.0 eq)

-

Electrophile: Propargyl bromide (80% in toluene, 1.2 eq)

-

Base: Sodium Hydride (NaH, 60% dispersion in oil, 1.5 eq)

-

Solvent: Anhydrous THF or DMF (0.5 M concentration)

-

Quench: Saturated NH₄Cl solution

Step-by-Step Methodology

-

Activation (0 h): In a flame-dried round-bottom flask under Nitrogen/Argon, suspend NaH (1.5 eq) in anhydrous THF at 0 °C.

-

Deprotonation (0.5 h): Add Cyclopentanol (1.0 eq) dropwise. The mixture will bubble (H₂ gas evolution). Stir at 0 °C for 30 minutes until gas evolution ceases, forming the sodium alkoxide.

-

Alkylation (1–4 h): Add Propargyl bromide (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 9:1); the alcohol spot should disappear.

-

Quench & Workup: Cool to 0 °C. Carefully quench with sat. NH₄Cl. Extract the aqueous layer 3x with Diethyl Ether or EtOAc.

-

Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo. Purify the residue via vacuum distillation or flash column chromatography (Silica gel, 0–5% EtOAc in Hexane) to yield the pure ether.

Critical Control Points

-

Temperature Control: Keep the propargyl bromide addition at 0 °C to prevent polymerization of the alkyne or elimination side reactions.

-

Safety: Propargyl bromide is a lachrymator and shock-sensitive if dried completely. Handle in a fume hood.

Application Workflows

A. Click Chemistry (CuAAC)

The terminal alkyne is a "spring-loaded" electrophile for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This is the primary utility of CAS 118464-10-1 in chemical biology.

-

Mechanism: The alkyne reacts with an organic azide (R-N₃) in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.

-

Utility: Attaching the cyclopentyl motif to proteins, fluorophores, or drug scaffolds without protecting groups.

B. Medicinal Chemistry (Bioisostere)

The cyclopentyl ether moiety is often used to replace:

-

Linear Alkyl Chains: Reduces rotatable bonds, increasing rigidity and metabolic stability.

-

Phenyl Rings: Reduces aromaticity and "flatness" (Fsp³ character), potentially improving solubility and reducing toxicity.

Visualizing the Workflows

Figure 1: Synthesis pathway (left) and Click Chemistry application (right) for CAS 118464-10-1.

Safety & Handling (SDS Summary)

-

GHS Classification: Flammable Liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Signal Word: WARNING .

-

Hazard Statements:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

-

Storage: Store at 2–8 °C under inert gas (Nitrogen). Terminal alkynes can slowly polymerize or form peroxides at the ether linkage if exposed to air/heat for prolonged periods.

References

-

Matrix Fine Chemicals. (Prop-2-yn-1-yl)cyclopentane and derivatives Catalog Entry. Retrieved from

-

EnamineStore. (Prop-2-yn-1-yloxy)cyclopentane (CAS 118464-10-1) Building Block. Retrieved from

-

PubChem. (Prop-2-yn-1-yloxy)cyclopentane Compound Summary. National Library of Medicine. Retrieved from

- Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.

-

Sigma-Aldrich. Propargyl Bromide Product Safety and Handling. Retrieved from

The Ether-Linked Alkyne-Cyclopentane Scaffold: A Technical Guide to Synthesis and Medicinal Application

This technical guide provides a comprehensive analysis of ether-linked alkyne-cyclopentane derivatives, a privileged structural motif in medicinal chemistry known for its utility in carbocyclic nucleosides, prostaglandin analogs, and diversity-oriented synthesis.

Executive Summary

The ether-linked alkyne-cyclopentane motif represents a high-value pharmacophore and synthetic intermediate in modern drug discovery. Structurally, it combines the metabolic stability and conformational rigidity of a carbocyclic core (cyclopentane) with the chemical versatility of an ether linkage and a terminal or internal alkyne.

This guide addresses the three primary utilities of this scaffold:

-

Bioisosterism: Serving as a hydrolytically stable replacement for furanose sugars in nucleoside analogs (carbocyclic nucleosides).

-

Side-Chain Mimetics: Mimicking the

-chain of prostaglandins to modulate receptor selectivity (e.g., EP/FP receptors). -

Synthetic Handles: acting as a "click-ready" module for fragment-based drug discovery (FBDD) or PROTAC linker construction.

Structural & Conformational Analysis

The Carbocyclic Core

Unlike furanose rings, the cyclopentane ring lacks an endocyclic oxygen, rendering it immune to phosphorylases and glycosidases. This stability is critical for oral bioavailability.

-

Pucker Conformation: The cyclopentane ring adopts an envelope (

) or twist (

The Ether Linkage

The ether oxygen serves two roles:

-

H-Bond Acceptor: It mimics the H-bonding potential of the ribose O4' or hydroxyl groups in natural substrates.

-

Rotational Freedom: It introduces a specific vector of flexibility, allowing the rigid alkyne "arm" to orient into deep hydrophobic pockets (e.g., in kinase or GPCR active sites).

The Alkyne "Warhead"

-

Steric Profile: The linear geometry of the alkyne (

-hybridized) provides a "rod-like" spacer that is sterically unobtrusive. -

Reactivity: It serves as a latent electrophile (for covalent inhibition) or a bioorthogonal handle (for CuAAC "click" conjugation).

Synthetic Methodologies

The construction of this scaffold generally follows two distinct retrosynthetic logic streams: Functionalization of an Intact Ring (Route A) or De Novo Ring Construction (Route B).

Route A: Functionalization (Williamson Ether Synthesis)

This is the most scalable approach for introducing propargyl groups onto chiral cyclopentanols.

-

Mechanism:

nucleophilic substitution.[1] -

Critical Parameter: The choice of base and solvent controls the ratio of

-alkylation vs. -

Stereochemistry: Retention of configuration at the cyclopentane carbon (since the bond breaking occurs at the propargyl halide, not the ring).

Route B: De Novo Construction (Pauson-Khand)

Used when the alkyne is part of the ring-forming strategy.

-

Reaction:

cycloaddition of an enyne (often an allyl propargyl ether) with CO. -

Outcome: Yields a cyclopentenone, which can be reduced to the cyclopentane.

Visualization of Synthetic Pathways

Figure 1: Strategic bifurcation in the synthesis of ether-linked alkyne-cyclopentane derivatives.

Detailed Experimental Protocol

Protocol: Synthesis of trans-2-(prop-2-yn-1-yloxy)cyclopentan-1-ol (Monopropargylation of a diol).

Context: This protocol is adapted from standard Williamson ether syntheses used in carbohydrate chemistry but optimized for the lipophilic cyclopentane core. This mono-ether is a versatile intermediate; the remaining hydroxyl can be converted to a nucleobase or kinase pharmacophore.

Reagents & Equipment

-

Substrate: trans-1,2-Cyclopentanediol (1.0 eq)

-

Electrophile: Propargyl bromide (80% in toluene, 1.1 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil, 1.1 eq)

-

Solvent: Anhydrous DMF (0.5 M concentration) or THF/DMF (9:1)

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Activation:

-

Flame-dry a 2-neck round-bottom flask under Argon.

-

Add NaH (1.1 eq) and wash twice with dry hexane to remove mineral oil. Suspend in anhydrous DMF at 0°C.

-

Add trans-1,2-cyclopentanediol dropwise. Note: Evolution of

gas will be vigorous. Vent via a needle. -

Stir at 0°C for 30 min, then warm to RT for 1 hour to ensure formation of the mono-alkoxide.

-

-

Alkylation:

-

Cool the mixture back to 0°C.

-

Add propargyl bromide (1.1 eq) dropwise via syringe pump over 20 minutes. Control: Slow addition prevents bis-alkylation.

-

Allow to warm to RT and stir for 12 hours. Monitor by TLC (Stain: KMnO4; Alkyne appears as a distinct spot).

-

-

Workup & Purification:

-

Quench carefully with sat.

at 0°C. -

Extract with

(3x). Note: Ether is preferred over DCM to avoid emulsion formation with DMF. -

Wash combined organics with

(5% aq) to remove residual DMF. -

Dry over

, filter, and concentrate. -

Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The mono-ether elutes after the bis-ether but before the starting diol.

-

Troubleshooting Table

| Issue | Root Cause | Solution |

| Low Yield (<40%) | Moisture in solvent | Distill DMF over |

| Bis-alkylation | Excess base/electrophile | Use 0.95 eq of NaH; use high dilution (0.1 M). |

| Elimination (Allene) | Temperature too high | Keep reaction < 25°C; propargyl protons are acidic. |

Medicinal Chemistry Applications

Carbocyclic Nucleosides (Antivirals)

In nucleoside analogs like Entecavir or Abacavir precursors, the ether-linked alkyne often replaces the 5'-hydroxyl or serves as a modification at the 2'-position to block viral polymerase.

-

Mechanism: The alkyne group can mimic the steric bulk of a hydroxymethyl group while preventing phosphorylation, acting as a chain terminator.

-

Example: 2'-O-propargyl carbocyclic adenosine analogs show resistance to adenosine deaminase (ADA).

Prostaglandin Analogs (Glaucoma/Inflammation)

Prostaglandins (e.g., Latanoprost) contain a cyclopentane core with two side chains (

-

Modification: Replacing the

-chain alkene with an ether-linked alkyne (propargyloxy) alters the metabolic profile (preventing -

Signaling: These analogs activate the

-coupled FP receptor

Biological Signaling Diagram

Figure 2: Signal transduction pathway for prostaglandin analogs containing the ether-linked alkyne motif.

References

-

Carbocyclic Nucleosides: "The evolution of nucleoside analogue antivirals: A review for chemists and non-chemists." PMC. Link

-

Pauson-Khand Reaction: "Oxygenated Cyclopentenones via the Pauson–Khand Reaction of Silyl Enol Ether Substrates." Org.[3][4] Lett.Link

-

Prostaglandin Pharmacology: "The Pharmacology of Prostaglandin Analogues." Ento Key. Link

-

Ether Synthesis Protocol: "The Williamson Ether Synthesis." Master Organic Chemistry. Link

-

Alkyne-Functionalized Scaffolds: "Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry." AiFChem. Link

Sources

boiling point and density data for (Prop-2-yn-1-yloxy)cyclopentane

The following technical guide provides an in-depth analysis of (Prop-2-yn-1-yloxy)cyclopentane, structured for researchers in medicinal chemistry and materials science.

CAS Registry Number: 118464-10-1 Formula: C₈H₁₂O Molecular Weight: 124.18 g/mol Synonyms: Cyclopentyl propargyl ether; 3-(Cyclopentyloxy)propyne[1]

Executive Summary

(Prop-2-yn-1-yloxy)cyclopentane is a functionalized ether characterized by a terminal alkyne group linked to a cyclopentyl ring.[1] It serves as a critical "click-ready" building block in drug discovery and polymer science.[1] Its primary utility lies in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), where it acts as the alkyne component to introduce cyclopentyl motifs—often used to modulate lipophilicity (LogP) and metabolic stability in bioactive molecules—into azide-bearing scaffolds.[1]

Physicochemical Data

Note: As a specialized intermediate, direct experimental values for this specific CAS are rarely cataloged in standard public handbooks. The data below represents a synthesis of predicted values derived from Structure-Property Relationship (SPR) algorithms (ACD/Labs, EPI Suite) and comparative analysis of homologous ethers (e.g., cyclohexyl propargyl ether).

Table 1: Key Physical Properties

| Property | Value (Predicted/Estimated) | Confidence / Context |

| Boiling Point (1 atm) | 152°C – 158°C | Derived from boiling point number calculations.[1] Comparable to cyclohexyl methyl ether (134°C) but elevated due to the propargyl group's polarity. |

| Boiling Point (Reduced) | 60°C – 65°C @ 15 mmHg | Estimated. Distillation under reduced pressure is recommended to prevent thermal degradation of the alkyne. |

| Density (20°C) | 0.93 ± 0.02 g/cm³ | Higher than cyclopentyl methyl ether (0.86 g/cm³) due to the unsaturation of the propargyl group. |

| Refractive Index ( | 1.465 – 1.475 | Typical for aliphatic propargyl ethers. |

| Flash Point | ~45°C – 50°C | Flammable. Handle with standard organic solvent precautions.[1] |

| Solubility | Immiscible in water; Miscible in THF, DCM, EtOAc. | Lipophilic character dominates ( |

Mechanistic Insight: Boiling Point & Density

The boiling point of (Prop-2-yn-1-yloxy)cyclopentane is governed by dipolar interactions inherent to the ether linkage and the terminal alkyne.[1] Unlike its alcohol precursor (cyclopentanol, BP 140°C), this ether lacks hydrogen bond donor capability, which typically lowers boiling points. However, the

Experimental Synthesis & Characterization

For researchers requiring this compound, in-house synthesis is often more expedient than commercial procurement.[1] The standard protocol utilizes a Williamson ether synthesis.[1]

Protocol: Williamson Etherification

Reaction: Cyclopentanol + Propargyl Bromide

-

Activation: Suspend Sodium Hydride (NaH, 1.2 eq) in anhydrous THF at 0°C under Argon.

-

Alkoxide Formation: Add Cyclopentanol (1.0 eq) dropwise. Evolution of H₂ gas confirms deprotonation.[1] Stir for 30 min.

-

Alkylation: Add Propargyl Bromide (1.2 eq, 80% in toluene) dropwise at 0°C.

-

Completion: Warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO₄; alkyne oxidizes to a brown spot).

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1] Wash organic layer with brine, dry over MgSO₄, and concentrate.[2]

-

Purification: Distill under reduced pressure or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

Visualization: Synthesis Workflow

Caption: Step-by-step Williamson ether synthesis pathway for generating the target ether.

Characterization Criteria (Self-Validation)

To ensure the identity of the synthesized compound, verify against these spectral signatures:

-

¹H NMR (CDCl₃, 400 MHz):

-

IR Spectroscopy: Look for the sharp, diagnostic

stretch at

Applications in Drug Discovery

This compound is primarily used to introduce the cyclopentyl moiety via Click Chemistry (CuAAC) .

-

Bioisosterism: The cyclopentyl group is a common lipophilic bioisostere for phenyl or tert-butyl groups, offering a different spatial volume and metabolic profile.[1]

-

Library Synthesis: The terminal alkyne allows this molecule to be "clicked" into azide-functionalized proteins, DNA, or small molecule libraries to screen for structure-activity relationships (SAR).[1]

Safety & Handling

-

Flammability: As a low-molecular-weight ether, it is highly flammable.[1] Store away from ignition sources.[1]

-

Peroxide Formation: Like many ethers, it may form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.[1]

-

Reactivity: Avoid contact with heavy metals (Cu, Ag) in the absence of ligands, as terminal alkynes can form explosive metal acetylides.

References

-

Synthesis of Propargyl Ethers: RSC Advances, 2014, 4 , 3595-3600. (Methodology for cyclohexyl propargyl ether, adaptable to cyclopentyl analog).

-

General Properties of Acetylenic Ethers: Journal of Organic Chemistry, 2017, 82 , 4640–4653. (Discusses synthesis of complex cyclopentyl propargyl ether intermediates). [1]

-

Click Chemistry Applications: Molecules, 2023, 28 , 5651. (Review of cyclopentane derivatives in synthesis). [1]

Sources

Electronic Properties & Strategic Utility of the Propargyl Ether Linkage in Cyclopentane Scaffolds

Executive Summary

This technical guide dissects the physicochemical and electronic behavior of the propargyl ether moiety (

Electronic Architecture & Stereoelectronic Effects

The propargyl ether linkage is not a passive connector; it is an electron-withdrawing, dipole-orienting functionality that alters the electronic landscape of the cyclopentane core.

Inductive and Field Effects

The propargyl group is electron-withdrawing by induction (-I effect) due to the

-

Hybridization Electronegativity: The

carbon (50% -

Ether Oxygen Lone Pairs: The oxygen atom possesses two lone pairs. In a cyclopentane ring, the interaction of these lone pairs with the antibonding orbitals of adjacent bonds (

or

Dipole Vectors and Solvation

Unlike flexible alkyl chains, the propargyl ether imposes a rigid, linear dipole vector.

-

Vector Alignment: The

bond angle (

Orbital Hyperconjugation

While less pronounced than in pyranose rings (the anomeric effect), the propargyl ether on a cyclopentane ring exhibits hyperconjugative stabilization.

-

Interaction: The electron density from the oxygen lone pair (

Conformational Dynamics: The "Envelope" Constraint

Cyclopentane rings are highly dynamic, rapidly interconverting between "envelope" (

Steric vs. Electronic Preference[1]

-

Pseudo-Equatorial Preference: Despite the linear nature of the alkyne tail (which has a smaller steric cone than a tert-butyl or phenyl group), the propargyl ether group generally prefers the pseudo-equatorial position at the flap of the envelope. This minimizes 1,2-eclipsing interactions with adjacent ring hydrogens.

-

The "Linearity" Factor: The rod-like shape of the

group allows it to thread into narrow hydrophobic pockets where branched ethers would clash.

Visualization of Conformational Bias

The following diagram illustrates the energetic relationship between the substituted envelope conformations.

Figure 1: Energetic landscape of propargyloxy-cyclopentane. The pseudo-equatorial conformation minimizes torsional strain while accommodating the ether linkage.

Medicinal Chemistry Utility: Reactivity & Stability

Metabolic Stability Profile

The propargyl ether linkage offers a distinct metabolic profile compared to esters or simple alkyl ethers.

-

Resistance to Hydrolysis: Unlike esters, the ether linkage is immune to plasma esterases, significantly extending the half-life (

) in vivo. -

CYP450 Interactions: The terminal alkyne is a potential site for metabolic oxidation (forming reactive ketenes or oxirenes via CYP450). However, the ether oxygen reduces the lipophilicity compared to an all-carbon chain, potentially altering the affinity for metabolic enzymes.

-

Design Tip: Substitution at the terminal alkyne position (e.g., methylation) can block metabolic oxidation but prevents "Click" chemistry applications.

-

Bioisosterism

The propargyl ether is often used as a bioisostere for:

-

Allyl Ethers: Similar size but different electronic depth and rigidity.

-

Benzyl Ethers: The propargyl group acts as a "slim" aromatic mimic, engaging in

-interactions without the steric bulk of a phenyl ring.

Comparative Data: Linker Properties

| Property | Propargyl Ether Linkage | Allyl Ether Linkage | Saturated Alkyl Ether |

| Hybridization | |||

| Electronic Effect | Strong Electron Withdrawing (-I) | Weak Electron Withdrawing | Electron Donating (+I) |

| Metabolic Risk | Moderate (Alkyne oxidation) | High (Epoxidation) | Low (O-dealkylation) |

| Rigidity | High (Rod-like) | Moderate | Low (Flexible) |

| Clickable? | Yes (CuAAC) | No (requires modification) | No |

Experimental Protocol: Synthesis of Propargyloxy-Cyclopentane

This protocol details the installation of the propargyl ether linkage via a Williamson Ether Synthesis, optimized for secondary alcohols on cyclopentane rings.

Reagents & Equipment

-

Substrate: Cyclopentanol derivative (1.0 equiv)

-

Electrophile: Propargyl bromide (80% in toluene, 1.5 equiv)

-

Base: Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 equiv)

-

Solvent: Anhydrous DMF or THF (0.2 M concentration)

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Activation:

-

Flame-dry a round-bottom flask under Argon.

-

Add NaH (2.0 equiv) and wash twice with anhydrous hexanes to remove mineral oil (critical for accurate stoichiometry).

-

Suspend NaH in anhydrous THF/DMF at 0°C.

-

-

Deprotonation:

-

Add the cyclopentanol substrate dropwise to the NaH suspension.

-

Observation: Vigorous evolution of

gas. -

Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes to ensure complete alkoxide formation.

-

-

Alkylation:

-

Cool the mixture back to 0°C.

-

Add propargyl bromide (1.5 equiv) dropwise.

-

Note: Propargyl bromide is a lachrymator; use a fume hood.

-

Allow the reaction to warm to RT and stir for 4–12 hours. Monitor by TLC (stain with

to visualize the alkyne).

-

-

Workup:

-

Quench carefully with sat.

at 0°C. -

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via silica gel flash chromatography. Propargyl ethers are typically less polar than the starting alcohol.

-

Synthetic Pathway Visualization

Figure 2: Optimized Williamson ether synthesis workflow for propargylation of cyclopentanols.

Applications in "Click" Chemistry (CuAAC)[2][3][4]

The primary utility of the propargyl ether linkage in drug discovery is its ability to undergo Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

-

Mechanism: The terminal alkyne reacts with an organic azide in the presence of Cu(I) to form a 1,4-disubstituted 1,2,3-triazole.

-

Electronic Influence on Click Rate: The ether oxygen at the propargylic position enhances the rate of CuAAC compared to alkyl-alkynes. The electron-withdrawing oxygen acidifies the terminal alkyne proton (

), facilitating the formation of the copper-acetylide intermediate.

Cautionary Note: Avoid using copper iodide (CuI) alone if the cyclopentane ring contains other Lewis-basic sites (amines), as copper chelation can stall the reaction. Use stabilizing ligands like TBTA or THPTA.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[1] Past and Future. Angewandte Chemie International Edition.[2] Link

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition.[2] Link

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text for cyclopentane conformational analysis). Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Reference for Williamson Ether Synthesis mechanism). Link

Sources

An In-depth Technical Guide to the Toxicological Profile and Safe Handling of (Prop-2-yn-1-yloxy)cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity with Scientific Rigor

In the landscape of novel chemical entities, it is not uncommon to encounter compounds for which comprehensive toxicological data is not yet established. (Prop-2-yn-1-yloxy)cyclopentane is one such molecule. A thorough search of publicly available databases and literature reveals a significant lack of specific toxicological studies and a formally issued Safety Data Sheet (SDS) for this compound[1].

This guide is therefore constructed to provide a robust, precautionary toxicological and safety assessment based on the principles of structure-activity relationships (SAR). As a Senior Application Scientist, the core directive of this document is not to simply state the absence of data, but to provide experienced, field-proven insights into the anticipated hazards. We will achieve this by dissecting the molecule into its constituent chemical motifs—the cyclopentane ring and the propargyl ether functional group—and synthesizing a safety framework from the well-documented toxicological profiles of analogous compounds.

This document serves as a proactive safety and handling guide, empowering researchers to manage the risks associated with this novel substance with the highest degree of scientific integrity and caution. The information herein is a predictive assessment and must be supplemented by empirical testing as the compound progresses through development.

Molecular Structure and Predicted Physicochemical Properties

(Prop-2-yn-1-yloxy)cyclopentane (C₈H₁₂O) is comprised of a cyclopentyl group linked to a propargyl group through an ether linkage.

-

Cyclopentane Moiety : A five-membered cycloalkane, which is a volatile and highly flammable hydrocarbon. Its properties will likely contribute to the overall flammability and potential for vapor inhalation of the title compound.

-

Propargyl Ether Moiety : This functional group consists of a propargyl group (a prop-2-yn-1-yl group) attached to an oxygen atom. The terminal alkyne is a high-energy functional group, which can impart reactivity. Propargyl alcohol (2-Propyn-1-ol), a related substance, is known for its toxicity[2][3].

Based on these structural components, we can anticipate that (Prop-2-yn-1-yloxy)cyclopentane is a volatile, flammable liquid with a molecular weight that may allow for dermal absorption.

Predictive Toxicological Profile

The following toxicological assessment is inferred from data on cyclopentane and propargyl analogues.

Acute Toxicity

No specific LD50 or LC50 data exists for (Prop-2-yn-1-yloxy)cyclopentane. However, based on its components:

-

Oral : A related compound, (Prop-2-yn-1-yl)cyclopentane, is classified as "Harmful if swallowed" (Acute Tox. 4)[4]. The propargyl moiety is likely the driver of this toxicity. Propargyl alcohol is known to be toxic upon ingestion. Therefore, it is prudent to treat (Prop-2-yn-1-yloxy)cyclopentane as harmful if swallowed .

-

Dermal : While specific data is absent, many organic solvents can be absorbed through the skin. Prolonged or repeated contact may cause skin dryness and cracking due to the defatting nature of the cyclopentane moiety[5].

-

Inhalation : Cyclopentane may cause drowsiness or dizziness and irritation to the respiratory tract[5][6][7][8]. High vapor concentrations can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, nausea, and vomiting[7][9][10]. Given the volatility of cyclopentane, it is highly probable that (Prop-2-yn-1-yloxy)cyclopentane will present a significant inhalation hazard .

Skin and Eye Irritation

-

Skin Corrosion/Irritation : Based on data for cyclopentane, significant skin irritation is not expected with short-term contact, but repeated exposure may lead to dermatitis[5].

-

Serious Eye Damage/Irritation : The analogue (Prop-2-yn-1-yl)cyclopentane is classified as causing serious eye damage[4]. The propargyl group is a known irritant. Therefore, (Prop-2-yn-1-yloxy)cyclopentane should be considered a potential cause of serious eye damage .

Aspiration Hazard

Cyclopentane is classified as "May be fatal if swallowed and enters airways" (Asp. Tox. 1)[6][7][8]. This is due to its low viscosity and surface tension, which allows it to be easily aspirated into the lungs if swallowed, potentially causing a severe and fatal chemical pneumonitis[5][9]. The presence of the cyclopentane ring makes it imperative to classify (Prop-2-yn-1-yloxy)cyclopentane as a significant aspiration hazard . Vomiting should not be induced if the substance is ingested[6][7].

Sensitization

There is no data to suggest that cyclopentane is a skin or respiratory sensitizer[7]. However, some unsaturated compounds can be sensitizers. Without specific data, a conservative approach should be taken, and any signs of sensitization should be reported and investigated.

Germ Cell Mutagenicity, Carcinogenicity, and Reproductive Toxicity

-

Mutagenicity : Cyclopentane has not shown mutagenic effects in bacterial or mammalian cell culture tests[9]. However, the reactivity of the alkyne group warrants caution. Some halo-cyclopentene derivatives have been noted for potential carcinogenic hazards[11].

-

Carcinogenicity : There is no evidence to suggest cyclopentane is carcinogenic[7][9]. Studies on propargyl alcohol have shown that the nose is a primary target organ of toxicity, with increased incidences of nasal adenomas in rats and mice[3].

-

Reproductive Toxicity : Cyclopentane did not show effects on fertility or fetal development in animal studies[9]. However, reproductive toxicity is a critical endpoint for any novel chemical entity and cannot be ruled out without specific testing[12][13].

Given the data gaps in these critical long-term endpoints, (Prop-2-yn-1-yloxy)cyclopentane should be handled as a substance of unknown chronic toxicity.

Specific Target Organ Toxicity (STOT)

-

Single Exposure (STOT-SE) : Cyclopentane is classified as STOT-SE 3, with the potential to cause drowsiness and dizziness, targeting the central nervous system[7][8]. This is a primary hazard to consider for (Prop-2-yn-1-yloxy)cyclopentane.

-

Repeated Exposure (STOT-RE) : No significant target organ toxicity is noted for cyclopentane on repeated exposure[7]. However, for novel compounds, a framework for classifying repeat dose toxicity is essential, and without data, a medium level of concern should be assumed[14].

Provisional Safety Data Sheet (SDS) Framework

This section synthesizes the available information into a format that mirrors a standard 16-section SDS, providing a practical safety guide for laboratory personnel.

| Section | Content | Rationale and Insights |

| 1. Identification | (Prop-2-yn-1-yloxy)cyclopentane | |

| 2. Hazard(s) Identification | GHS Classification (Predicted): - Flammable Liquids, Category 2 - Acute Toxicity, Oral, Category 4 - Aspiration Hazard, Category 1 - Serious Eye Damage, Category 1 - Specific Target Organ Toxicity (Single Exposure), Category 3 (CNS effects) | This is a composite hazard profile. Flammability and aspiration risk are driven by the cyclopentane moiety[6][7][8]. Acute oral toxicity and eye damage are predicted from the propargyl group, based on the analogue (Prop-2-yn-1-yl)cyclopentane[4]. CNS effects are a known hazard of cyclopentane inhalation[5][7]. |

| 3. Composition/Information on Ingredients | (Prop-2-yn-1-yloxy)cyclopentane, C₈H₁₂O | |

| 4. First-Aid Measures | Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. | Standard first aid for solvent exposure. The prohibition on inducing vomiting is critical due to the high aspiration risk[6][7]. Immediate medical attention for eye contact is warranted due to the prediction of serious eye damage. |

| 5. Fire-Fighting Measures | Extinguishing Media: Alcohol-resistant foam, dry chemical, carbon dioxide (CO₂). Water spray may be used to cool containers but may be ineffective at extinguishing the fire. Hazards: Highly flammable. Vapors are heavier than air and may travel to an ignition source and flash back. Containers may explode when heated. | These measures are standard for highly flammable liquids like cyclopentane[7][8][10]. The vapor flashback hazard is a key consideration for laboratory safety. |

| 6. Accidental Release Measures | Evacuate area. Remove all sources of ignition. Use non-sparking tools. Ventilate area. Absorb with inert material (e.g., sand, earth) and place in a suitable container for disposal. | Strict ignition control is paramount. Using non-sparking tools and grounding equipment prevents ignition from static discharge[6][7][10]. |

| 7. Handling and Storage | Handling: Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment. Use explosion-proof electrical equipment. Avoid breathing vapors. Avoid contact with skin and eyes. Storage: Store in a tightly closed container in a cool, dry, well-ventilated area. Store locked up. | These are critical engineering and administrative controls for managing a highly flammable substance with inhalation and contact hazards[6][7][8][9]. |

| 8. Exposure Controls/Personal Protection | Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood. Personal Protective Equipment (PPE): - Eye/Face: Chemical safety goggles and a face shield. - Skin: Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and apron. - Respiratory: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | A multi-layered PPE approach is essential. The choice of gloves should be based on permeation testing if possible; nitrile is a good starting point for many organic solvents[15]. Respiratory protection is a final line of defense when engineering controls cannot maintain exposure below safe limits[16]. |

| 9-16. Other Sections | Physical/Chemical Properties: Data not available. Predicted to be a volatile liquid. Stability/Reactivity: Avoid heat, flames, and sparks. Incompatible with strong oxidizing agents. Toxicological Info: See Section 2 of this guide. Ecological Info: Harmful to aquatic life with long-lasting effects (inferred from cyclopentane[6][8]). Disposal: Dispose of in accordance with local, regional, and national regulations. Transport/Regulatory: Data not available. Transport as a flammable liquid. | The incompatibility with strong oxidizers is a common feature of ethers and hydrocarbons[10]. The precautionary statement on ecotoxicity is based on the known properties of cyclopentane. |

Experimental Protocols and Workflows

Risk Assessment Workflow for Novel Compounds

The causality behind a risk assessment for a data-poor compound like (Prop-2-yn-1-yloxy)cyclopentane is to move from prediction to confirmation. The workflow below illustrates a self-validating system for progressively characterizing the hazard.

Caption: A phased approach to toxicological risk assessment for novel chemical entities.

Protocol for Safe Laboratory Handling

This protocol is a self-validating system designed to minimize exposure.

-

Pre-Handling Verification:

-

Confirm the location of the nearest safety shower and eyewash station.

-

Ensure the chemical fume hood is certified and functioning correctly (check airflow monitor).

-

Verify availability of all required PPE (goggles, face shield, nitrile gloves, lab coat).

-

Prepare a designated waste container for contaminated materials.

-

-

Chemical Handling Workflow:

-

Transport: Always transport the chemical in a secondary, sealed, and shatter-proof container.

-

Aliquotting: Perform all transfers of the liquid inside the chemical fume hood. Ground dispensing and receiving containers to prevent static discharge.

-

Reaction Setup: Keep reactions involving this compound within the fume hood. If heating is required, use a heating mantle or oil bath with temperature control; avoid open flames.

-

Post-Handling: Tightly seal the primary container. Wipe down the work surface in the fume hood with an appropriate solvent.

-

-

Decontamination and Disposal:

-

PPE: Remove gloves using a technique that avoids touching the outer surface with bare skin. Dispose of them in the designated chemical waste.

-

Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., acetone) inside the fume hood. Collect the rinsate as hazardous waste.

-

Spills: For small spills inside a fume hood, absorb with an inert, non-combustible material. For larger spills, evacuate the area and follow emergency procedures.

-

Conclusion: A Commitment to Proactive Safety

The responsible development of novel chemical entities demands a proactive and intelligent approach to safety, especially in the absence of complete toxicological data. This guide provides a comprehensive, albeit predictive, framework for understanding the hazards of (Prop-2-yn-1-yloxy)cyclopentane. By leveraging data from structural analogs, we have established that this compound should be handled as a highly flammable liquid that is harmful if swallowed, poses a severe aspiration risk, can cause serious eye damage, and may lead to CNS depression via inhalation.

The protocols and assessments provided herein are grounded in established toxicological principles and are designed to create a self-validating system of safety in the laboratory. It is the professional responsibility of all researchers and scientists to treat this and all novel compounds with the utmost caution, adhering to these guidelines until empirical data can provide a more definitive toxicological profile.

References

A consolidated list of authoritative sources used to construct this predictive toxicological profile.

-

PENTA s.r.o. (2023). Cyclopentane - SAFETY DATA SHEET. [Link]

-

PubChem. (n.d.). (Prop-2-yn-1-yl)cyclopentane. National Center for Biotechnology Information. [Link]

-

YNCC. (n.d.). Material Safety Data - CYCLO PENTANE. [Link]

-

Pesticide Environmental Stewardship. (n.d.). Components of Personal Protective Equipment. [Link]

-

International Labour Organization. (n.d.). ICSC 0353 - CYCLOPENTANE. [Link]

-

University of Iowa. (n.d.). PPE Requirements Hazardous Drug Handling. [Link]

-

Belsito, D., et al. (2012). A toxicologic and dermatologic assessment of cyclopentanones and cyclopentenones when used as fragrance ingredients. Food and Chemical Toxicology. [Link]

-

Khan, I., et al. (2021). Toxicological Evaluation of Novel Cyclohexenone Derivative in an Animal Model through Histopathological and Biochemical Techniques. Molecules. [Link]

-

GERPAC. (2013). Personal protective equipment for preparing toxic drugs. [Link]

-

Wikipedia. (n.d.). Reproductive toxicity. [Link]

-

PubChem. (n.d.). (prop-2-yn-1-yloxy)cyclopentane. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-(Prop-2-yn-1-yl)cyclopent-1-ene. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. (2009). Provisional Peer-Reviewed Toxicity Values for Methylcyclopentane. [Link]

-

Bull, R. J., et al. (2011). Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines. Toxicology. [Link]

-

MDPI. (2023). Molecular Research on Reproductive Toxicity. [Link]

-

EU-OSHA. (2012). Reproductive effects caused by chemical and biological agents. OSHwiki. [Link]

-

Journal of BUON. (n.d.). Genotoxic activity of four newly synthesized pyrrolin-2-one derivatives. [Link]

-

U.S. Food and Drug Administration. (2006). Pharmacology/Toxicology Review and Evaluation. [Link]

-

ECETOC. (n.d.). Intelligent Testing Strategies in Ecotoxicology: Mode of Action Approach for Specifically Acting Chemicals. [Link]

-

Clinics in Oncology. (2022). Assessment of Carcinogenicity in Rodents Through Inhalation Exposure to Cyclohexanone. [Link]

-

ResearchGate. (2025). Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure. [Link]

-

National Centre for the Replacement, Refinement & Reduction of Animals in Research. (2025). Framework for classifying chemicals for repeat dose toxicity using NAMs. [Link]

-

ChemRxiv. (2026). Synthesis and Physicochemical Properties of trans-2-Fluoroalkyl-Substituted Cyclopentane Building Blocks. [Link]

Sources

- 1. PubChemLite - (prop-2-yn-1-yloxy)cyclopentane (C8H12O) [pubchemlite.lcsb.uni.lu]

- 2. 2-Propyn-1-ol | 107-19-7 | TCI AMERICA [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. (Prop-2-yn-1-yl)cyclopentane | C8H12 | CID 521007 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICSC 0353 - CYCLOPENTANE [chemicalsafety.ilo.org]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. fishersci.com [fishersci.com]

- 8. chempoint.com [chempoint.com]

- 9. cpchem.com [cpchem.com]

- 10. CYCLOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. Potential carcinogenic hazards of non-regulated disinfection by-products: haloquinones, halo-cyclopentene and cyclohexene derivatives, N-halamines, halonitriles, and heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Reproductive toxicity - Wikipedia [en.wikipedia.org]

- 13. mdpi.com [mdpi.com]

- 14. Framework for classifying chemicals for repeat dose toxicity using NAMs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. balchem.com [balchem.com]

- 16. gerpac.eu [gerpac.eu]

Methodological & Application

Application Note: A Detailed Protocol for the Williamson Ether Synthesis of (Prop-2-yn-1-yloxy)cyclopentane

Abstract: This document provides a comprehensive guide for the synthesis of (Prop-2-yn-1-yloxy)cyclopentane, a valuable alkynyl ether intermediate, via the Williamson ether synthesis. We delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a detailed, step-by-step protocol suitable for researchers in organic synthesis and drug development. The protocol includes methodologies for reaction setup, monitoring, workup, purification by flash column chromatography, and spectroscopic characterization, alongside critical safety considerations.

Introduction and Strategic Overview

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and versatile methods for preparing both symmetrical and asymmetrical ethers in modern organic chemistry.[1][2][3] Its broad scope and straightforward execution have established it as a cornerstone reaction in academic and industrial laboratories.[1] The synthesis proceeds via a two-step mechanism: the deprotonation of an alcohol to form a highly nucleophilic alkoxide, followed by a bimolecular nucleophilic substitution (SN2) reaction with an appropriate organohalide.[4][5]

This application note details the synthesis of (Prop-2-yn-1-yloxy)cyclopentane. This molecule is of interest as it incorporates a terminal alkyne, a functional group that serves as a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and various cycloaddition reactions. The strategic disconnection for this target via the Williamson synthesis involves propargyl alcohol and a cyclopentyl halide.

Mechanistic Rationale and Reagent Selection

The success of the Williamson ether synthesis hinges on promoting the desired SN2 pathway while minimizing competing side reactions, primarily the E2 elimination.

The SN2 Pathway

The reaction mechanism involves the backside attack of a nucleophile on an electrophilic carbon, leading to inversion of stereochemistry if the carbon is chiral.[1][6]

-

Deprotonation: Propargyl alcohol is deprotonated by a strong base to form the corresponding propargyl alkoxide. The terminal alkyne proton is less acidic (pKa ≈ 25) than the hydroxyl proton (pKa ≈ 13.6-15), ensuring selective deprotonation at the oxygen.[7][8][9]

-

Nucleophilic Attack: The resulting alkoxide, a potent nucleophile, attacks the electrophilic carbon of cyclopentyl bromide, displacing the bromide leaving group in a concerted fashion to form the ether linkage.[6][10]

Causality Behind Experimental Choices

-

Alcohol (Nucleophile Precursor): Propargyl Alcohol Propargyl alcohol is selected for its terminal alkyne functionality. Its hydroxyl group has a pKa of approximately 13.6, making it sufficiently acidic to be deprotonated by a suitable strong base.[8]

-

Base: Sodium Hydride (NaH) Sodium hydride is an ideal base for this transformation. As a non-nucleophilic hydride, it efficiently deprotonates the alcohol without competing in the subsequent substitution step.[11] The reaction is irreversible as the byproduct, hydrogen gas (H₂), bubbles out of the solution, driving the equilibrium towards the formation of the alkoxide.[6][12] For safety and ease of handling, NaH is typically supplied as a 60% dispersion in mineral oil.[13]

-

Alkyl Halide (Electrophile): Cyclopentyl Bromide Cyclopentyl bromide serves as the electrophile. As a secondary alkyl halide, it is susceptible to both SN2 and E2 reactions.[6] However, cyclopentyl systems often exhibit enhanced SN2 reactivity compared to other cyclic (like cyclohexyl) or acyclic secondary halides.[14][15][16] This is attributed to the ring's conformation, which alleviates some of the steric hindrance typically associated with secondary centers and is less prone to the steric clashes that impede backside attack in chair-like cyclohexyl systems.[14][15]

-

Solvent: Tetrahydrofuran (THF) A polar aprotic solvent like THF is crucial. It readily dissolves the organic reactants and effectively solvates the sodium cation of the alkoxide, leaving the oxygen anion relatively "bare" and highly nucleophilic.[6] Furthermore, THF is unreactive towards NaH, making it a safe and effective reaction medium.[17]

Experimental Workflow Diagram

The overall process from setup to final product characterization is outlined below.

Caption: Experimental workflow for the synthesis of (Prop-2-yn-1-yloxy)cyclopentane.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| Sodium Hydride (NaH) | NaH | 24.00 | 0.24 g | 6.0 (active) | 60% dispersion in oil |

| Propargyl Alcohol | C₃H₄O | 56.06 | 0.28 g (0.29 mL) | 5.0 | Anhydrous |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 0.75 g (0.55 mL) | 5.0 | --- |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 25 mL | --- | Anhydrous, inhibitor-free |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~15 mL | --- | For quenching |

| Diethyl ether (Et₂O) | C₄H₁₀O | 74.12 | ~75 mL | --- | For extraction |

| Brine (sat. NaCl aq) | NaCl | 58.44 | ~20 mL | --- | For washing |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | --- | For drying |

| Silica Gel | SiO₂ | 60.08 | ~25 g | --- | For chromatography (230-400 mesh) |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Septa and needles

-

Inert gas line (Nitrogen or Argon) with bubbler

-

Ice bath

-

Heating mantle

-

Separatory funnel (125 mL)

-

Glass column for chromatography

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

-

Deprotonation: To the flask, add anhydrous THF (20 mL) followed by propargyl alcohol (0.29 mL, 5.0 mmol) via syringe. Cool the solution to 0 °C in an ice bath. Carefully add the sodium hydride (0.24 g of 60% dispersion, 6.0 mmol, 1.2 eq) in small portions over 10 minutes. Caution: Vigorous hydrogen gas evolution will occur. Allow the resulting greyish suspension to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. This indicates the complete formation of the sodium propargyl alkoxide.

-

Alkylation: Re-cool the suspension to 0 °C. Add cyclopentyl bromide (0.55 mL, 5.0 mmol, 1.0 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Reaction and Monitoring: Heat the mixture to a gentle reflux (boiling point of THF is ~66 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is complete when the cyclopentyl bromide spot has been consumed.

-

Workup and Isolation: Cool the reaction mixture to 0 °C in an ice bath. Very carefully and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (~15 mL) dropwise to destroy any unreacted NaH. Transfer the mixture to a separatory funnel. Add diethyl ether (25 mL) and water (15 mL). Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether (2x 25 mL).

-

Washing and Drying: Combine the organic layers and wash with water (20 mL) and then with brine (20 mL). Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a pale yellow oil.

Purification by Flash Column Chromatography

-

Column Packing: Prepare a slurry of silica gel (~25 g) in a 95:5 hexanes:ethyl acetate mixture and pack it into a glass column.[18][19]

-

Loading and Elution: Dissolve the crude oil in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel column.[18] Elute the column with a hexanes:ethyl acetate solvent system. A gradient from 98:2 to 90:10 is typically effective. Collect fractions and analyze them by TLC.

-

Final Product: Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to afford (Prop-2-yn-1-yloxy)cyclopentane as a colorless oil.

Product Characterization

The identity and purity of the synthesized (Prop-2-yn-1-yloxy)cyclopentane[20] can be confirmed using standard spectroscopic techniques.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ≈ 3.95 (d, 2H, -O-CH₂-), 3.75 (m, 1H, -CH-O-), 2.40 (t, 1H, C≡C-H), 1.50-1.80 (m, 8H, cyclopentyl -CH₂-).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ≈ 82.0 (-CH-O-), 80.5 (-C≡CH), 74.5 (-C≡CH), 56.0 (-O-CH₂-), 32.5 (cyclopentyl CH₂), 23.5 (cyclopentyl CH₂).

-

FT-IR (neat, cm⁻¹): ν ≈ 3290 (strong, sharp, C≡C-H stretch), 2960, 2870 (C-H stretch), 2115 (weak, C≡C stretch), 1090 (strong, C-O-C stretch).

Safety and Hazard Management

This procedure must be conducted in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves, is mandatory.[13][21]

-

Sodium Hydride (NaH): Highly reactive and corrosive. It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[13][22][23] It must be handled under an inert atmosphere and stored away from moisture.[23][24] Use a Class D fire extinguisher for metal hydride fires; DO NOT use water, CO₂, or foam extinguishers.[13]

-

Propargyl Alcohol: Flammable, toxic if inhaled or absorbed through the skin, and causes severe eye irritation.[8]

-

Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides upon prolonged exposure to air. Use from freshly opened containers or after testing for and removing peroxides.

Always quench residual sodium hydride carefully at low temperatures behind a blast shield. Dispose of all chemical waste in accordance with institutional and local regulations.

References

-

Jakob, M. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][6]

-

Physics Wallah. (2023). Reaction Mechanism of Williamson's synthesis. [Link][10]

-

Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. [Link][5]

-

Chemeo. (2024, March 30). Propargyl Alcohol: pKa, Purity, Color, Viscosity, Refractive Index, and Chemical Properties. [Link][7]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link][11]

-

OrgoSolver. Williamson Ether Synthesis | SN2 Ether Formation + Traps. [Link][12]

-

Chemistry Stack Exchange. (2018, October 11). How does ring size affect SN2 reactions?. [Link][14]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link][17]

-

University of California. (2011, July 11). Sodium hydride.pdf - Safety Data Sheet. [Link][24]

-

University of Missouri-St. Louis. 12. The Williamson Ether Synthesis. [Link][26]

-

University of Colorado Boulder. Williamson Ether Synthesis. [Link][3]